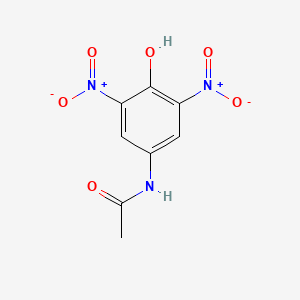
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide is a chemical compound with the molecular formula C8H7N3O6 It is characterized by the presence of nitro groups at positions 3 and 5, and a hydroxyl group at position 4 on the phenyl ring, along with an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide can be synthesized through the nitration of 4-acetamidophenol. The process involves the following steps:
Purification: The reaction mixture is then neutralized and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(4-Amino-3,5-dinitrophenyl)acetamide.
Substitution: Formation of various substituted phenylacetamides.
科学的研究の応用
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Hydroxy-3,5-dinitrophenyl)acetamide involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
類似化合物との比較
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide can be compared with other similar compounds such as:
N-(4-Nitrophenyl)acetamide: Lacks the hydroxyl group, leading to different reactivity and applications.
N-(4-Hydroxy-3-nitrophenyl)acetamide:
(4-Hydroxy-3,5-dinitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group, leading to different chemical behavior and applications.
特性
CAS番号 |
118828-85-6 |
|---|---|
分子式 |
C8H7N3O6 |
分子量 |
241.16 g/mol |
IUPAC名 |
N-(4-hydroxy-3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O6/c1-4(12)9-5-2-6(10(14)15)8(13)7(3-5)11(16)17/h2-3,13H,1H3,(H,9,12) |
InChIキー |
DJJDJEGEEBJYIT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


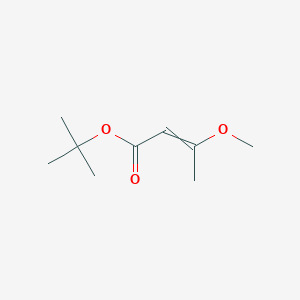
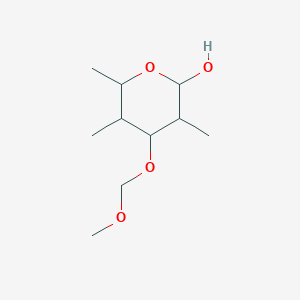
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
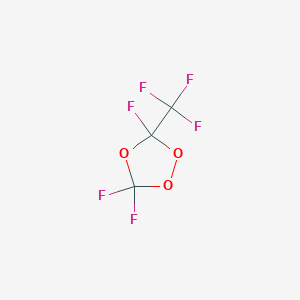
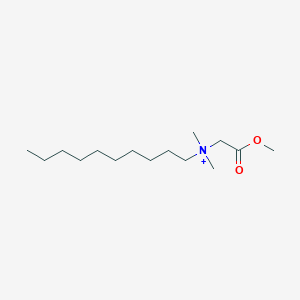

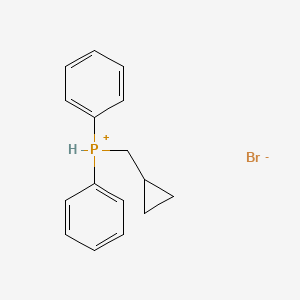
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
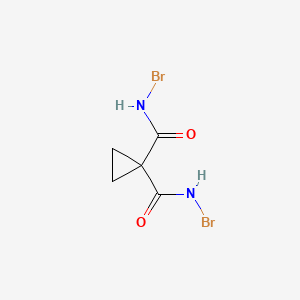
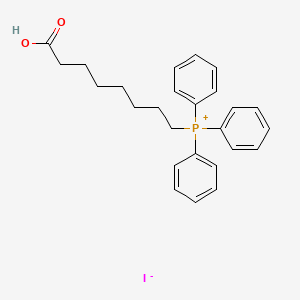
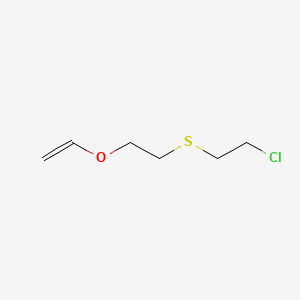
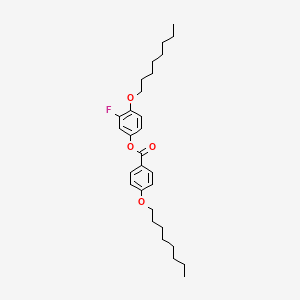
![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
